molecular formula C14H19N3O5S2 B12571712 N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide CAS No. 604761-86-6

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide

Cat. No.: B12571712
CAS No.: 604761-86-6
M. Wt: 373.5 g/mol
InChI Key: YPFJEKFVPODRKR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropyl group, a formylpiperazine moiety, and a benzene sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of cyclopropylamine with 4-(4-formylpiperazine-1-sulfonyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The formylpiperazine moiety may enhance the compound’s binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-4-(4-trifluoromethylpiperazine-1-sulfonyl)benzene-1-sulfonamide
  • N-Cyclopropyl-4-(4-methylpiperazine-1-sulfonyl)benzene-1-sulfonamide

Uniqueness

N-Cyclopropyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide stands out due to its formyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications.

Properties

CAS No.

604761-86-6

Molecular Formula

C14H19N3O5S2

Molecular Weight

373.5 g/mol

IUPAC Name

N-cyclopropyl-4-(4-formylpiperazin-1-yl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C14H19N3O5S2/c18-11-16-7-9-17(10-8-16)24(21,22)14-5-3-13(4-6-14)23(19,20)15-12-1-2-12/h3-6,11-12,15H,1-2,7-10H2

InChI Key

YPFJEKFVPODRKR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C=O

Origin of Product

United States

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